molecular formula C21H20N6O3 B2470736 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1351618-32-0

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2470736
CAS RN: 1351618-32-0
M. Wt: 404.43
InChI Key: CNCKGZHFOYPYLK-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is used. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of pyridine derivatives, which include compounds structurally related to the queried chemical. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives exhibiting variable and modest antimicrobial activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-inflammatory Agents

Compounds with a piperazine derivative linked to pyridazinone structures have been investigated for their analgesic and anti-inflammatory properties. Gökçe et al. (2005) prepared a series of these derivatives, finding some to exhibit promising analgesic and anti-inflammatory activities comparable to standard drugs like acetylsalicylic acid and indometacin, without showing gastric ulcerogenic effects (Gökçe et al., 2005).

Antiproliferative Activity

The synthesis and evaluation of imidazo[1,2-a]pyrimidine Mannich bases for their antiproliferative activity have been documented. Aeluri et al. (2015) reported that some synthesized compounds showed significant inhibition of growth in various human cancer cell lines, pointing to the therapeutic potential of these compounds in cancer treatment (Aeluri, Alla, Polepalli, & Jain, 2015).

Analgesic and Anti-inflammatory Activity without Acute Gastrotoxicity

A study by Szandruk-Bender et al. (2021) on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed these compounds exert significant anti-inflammatory effects without inducing acute gastrotoxicity. This suggests the potential for developing safer anti-inflammatory drugs (Szandruk-Bender et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new drugs based on its structure. Imidazole has become an important synthon in the development of new drugs .

Mechanism of Action

properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-29-16-4-2-3-15-13-17(30-20(15)16)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-22-14-27/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCKGZHFOYPYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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